BenchChemオンラインストアへようこそ!

LDD-1819

GSK-3β inhibition Kinase selectivity Indirubin derivatives

LDD-1819 (2-((((2Z,3E)-5-hydroxy-5′-nitro-2′-oxo-[2,3′-biindolinylidene]-3-ylidene)amino)oxy)ethan-1-aminium chloride) is a rationally designed indirubin derivative that functions as a dual inhibitor of glycogen synthase kinase-3β (GSK-3β) and aurora kinase A. Unlike the parent indirubin scaffold, which weakly inhibits GSK-3β (IC50 ~600 nM) and lacks meaningful aurora kinase A activity, LDD-1819 was structurally optimized to simultaneously engage both targets, achieving nanomolar potency against each.

Molecular Formula C18H16ClN5O5
Molecular Weight 417.806
Cat. No. B1193135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDD-1819
SynonymsLDD-1819;  LDD 1819;  LDD1819
Molecular FormulaC18H16ClN5O5
Molecular Weight417.806
Structural Identifiers
SMILESO=C1NC2=C(C=C([N+]([O-])=O)C=C2)/C1=C3NC4=C(C=C(O)C=C4)C/3=N\OCCN.[H]Cl
InChIInChI=1S/C18H15N5O5.ClH/c19-5-6-28-22-16-12-8-10(24)2-4-14(12)20-17(16)15-11-7-9(23(26)27)1-3-13(11)21-18(15)25;/h1-4,7-8,20,24H,5-6,19H2,(H,21,25);1H/b17-15-,22-16+;
InChIKeyHAMJUOWMJKLAIE-XVQBVDMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LDD-1819: A Validated Dual GSK-3β/Aurora Kinase A Inhibitor for Cancer and Cell Reprogramming Research


LDD-1819 (2-((((2Z,3E)-5-hydroxy-5′-nitro-2′-oxo-[2,3′-biindolinylidene]-3-ylidene)amino)oxy)ethan-1-aminium chloride) is a rationally designed indirubin derivative that functions as a dual inhibitor of glycogen synthase kinase-3β (GSK-3β) and aurora kinase A [1]. Unlike the parent indirubin scaffold, which weakly inhibits GSK-3β (IC50 ~600 nM) and lacks meaningful aurora kinase A activity, LDD-1819 was structurally optimized to simultaneously engage both targets, achieving nanomolar potency against each [2]. The compound bears a 5′-nitro substitution and a 3-(2-aminoethoxy)imino moiety on the bis-indole core, modifications that confer its distinct pharmacological fingerprint and functional dual-inhibition capability in cellular contexts [1].

Why Indirubin, BIO, or Reversine Cannot Replace LDD-1819 in Dual-Target Experimental Protocols


LDD-1819 occupies a unique pharmacological niche that no single-agent comparator can replicate. The parent compound indirubin inhibits GSK-3β only weakly (IC50 ~600 nM) and has negligible activity against aurora kinase A . BIO (GSK-3 Inhibitor IX) is a potent GSK-3α/β inhibitor (IC50 ~5 nM) but does not inhibit aurora kinase A at relevant concentrations . Reversine inhibits aurora kinase A (IC50 ~400 nM) but lacks potent GSK-3β activity . The indirubin derivative LDD970 inhibits aurora kinase A only at micromolar concentrations (IC50 370 µM) and is not characterized as a GSK-3β inhibitor [1]. Published data demonstrate that a combination of BIO plus reversine is required to phenocopy the cellular effects achieved by LDD-1819 alone, confirming that its dual-target engagement is functionally non-redundant with any single in-class compound [2]. Substituting LDD-1819 with any of these agents will yield fundamentally different target engagement profiles and divergent biological outcomes.

LDD-1819 Quantitative Differentiation Evidence: Head-to-Head Kinase Inhibition, Cellular Functional Assays, and In Vivo Anti-Metastatic Data


GSK-3β Inhibitory Potency: 110-Fold Improvement Over Parent Indirubin

LDD-1819 inhibits GSK-3β with an IC50 of 5.46 nM, representing an approximately 110-fold improvement in potency over the parent indirubin scaffold (IC50 ~600 nM) [1]. This potency is comparable to the dedicated GSK-3 inhibitor BIO (IC50 ~5 nM), yet LDD-1819 additionally retains potent aurora kinase A inhibitory activity that BIO completely lacks . The assay used a Z′-LYTE® biochemical format with ATP at Km concentration [1].

GSK-3β inhibition Kinase selectivity Indirubin derivatives

Aurora Kinase A Inhibition: 1,667-Fold More Potent Than LDD970, Superior to Reversine

LDD-1819 inhibits aurora kinase A with an IC50 of 222 nM [1]. This represents a ~1,667-fold improvement over the indirubin derivative LDD970 (aurora A IC50 = 370 µM), and exhibits ~1.8-fold greater potency than the pan-aurora inhibitor reversine (aurora A IC50 ~400 nM) [2]. The Z′-LYTE® biochemical assay was used with ATP at Km concentration [1].

Aurora kinase A inhibition Anti-mitotic Indirubin derivatives

Functional Dual Inhibition: Single-Agent LDD-1819 Replaces a Two-Drug Combination in Myotube Cellularization

LDD-1819 at 1 µM induced myotube cellularization in C2C12 murine skeletal myotubes, an effect that could only be replicated by co-treatment with 5 µM BIO (GSK-3β inhibitor) plus 100 nM reversine (aurora kinase A inhibitor) [1]. qPCR analysis confirmed that LDD-1819 treatment increased expression of myoblast markers Pax-7 and Myf5 to a degree comparable to the BIO + reversine combination, confirming reversal of the differentiated myotube state [1]. This represents a direct, functional head-to-head demonstration that LDD-1819 engages both targets simultaneously within living cells.

Somatic cell plasticity Myotube cellularization Cell reprogramming

Selective Cancer Cell Cytotoxicity: Colon Carcinoma Cells More Sensitive Than Breast Carcinoma Cells, with Sparing of Normal Fibroblasts

LDD-1819 treatment produced selective cytotoxicity against human cancer cell lines (HCT116 colon carcinoma and MDA-MB-231 breast carcinoma) while exhibiting reduced toxicity toward normal hTERT-immortalized human fibroblasts [1]. Colon carcinoma cells showed greater sensitivity than breast carcinoma cells [1]. Western blot analysis confirmed that LDD-1819 induced apoptosis in cancer cells as evidenced by cleaved PARP detection, while treatment of normal hTERT fibroblasts did not produce detectable levels of cleaved caspase-7, indicating a cancer-selective apoptotic mechanism [1]. This selectivity profile contrasts with broadly cytotoxic chemotherapeutics and supports the translational rationale for LDD-1819.

Selective cytotoxicity Anti-cancer Apoptosis

In Vivo Anti-Metastatic Efficacy at Non-Toxic Doses: Xenograft Model Validation

In an animal tumor xenograft model, LDD-1819 treatment reduced human cancer cell metastasis in vivo at doses that did not produce observable toxicity [1]. The anti-metastatic effect was accompanied by biochemical evidence of GSK-3β and aurora kinase inhibition [1]. The in vivo data are further supported by in vitro findings that LDD-1819 reduced expression of matrix metalloproteinases MMP-1 and MMP-2 in MDA-MB-231 breast carcinoma cells, enzymes critically involved in cancer cell invasion and metastatic dissemination [2]. In contrast, the parent indirubin has not been reported to demonstrate comparable in vivo anti-metastatic efficacy at non-toxic doses within the same experimental framework.

Anti-metastatic Xenograft model In vivo efficacy

LDD-1819: Validated Application Scenarios for Anti-Cancer Drug Discovery and Cell Reprogramming Research


Dual-Target Anti-Cancer Drug Discovery: Simultaneous GSK-3β and Aurora A Pathway Engagement

LDD-1819 is optimally deployed in preclinical anti-cancer pharmacology programs where simultaneous inhibition of GSK-3β (linked to cell proliferation, survival, and epithelial-mesenchymal transition) and aurora kinase A (regulating mitotic spindle assembly and chromosome segregation) is hypothesized to produce synergistic anti-tumor effects [1]. Its dual IC50 values of 5.46 nM (GSK-3β) and 222 nM (aurora A) enable single-compound experimental designs that avoid confounding pharmacokinetic variables inherent in two-drug combinations [2]. The compound's demonstrated ability to reduce MMP-1/MMP-2 expression and inhibit cancer cell invasion further supports its use in metastasis-focused drug discovery campaigns [2].

Somatic Cell Reprogramming and Plasticity Research: Single-Agent Replacement for Multi-Compound Cocktails

For laboratories investigating somatic cell plasticity, dedifferentiation, or transdifferentiation, LDD-1819 at 1 µM provides a validated single-agent alternative to the established BIO (5 µM) plus reversine (100 nM) cocktail for inducing myotube cellularization [1]. LDD-1819 treatment upregulates myoblast markers Pax-7 and Myf5 comparably to the two-drug combination, confirming reversal of the terminally differentiated state [1]. This single-agent approach reduces experimental complexity, minimizes solvent/DMSO burden, and eliminates batch-to-batch variability associated with multi-compound formulations, making it suitable for standardized reprogramming protocols [1].

Selective Cytotoxicity Studies: Cancer Cell-Selective Apoptosis and Therapeutic Window Assessment

LDD-1819 is suitable for studies comparing differential sensitivity between cancerous and normal cells. Experimental data demonstrate selective cytotoxicity against HCT116 colon carcinoma and MDA-MB-231 breast carcinoma cells, with reduced toxicity in hTERT-immortalized normal human fibroblasts [1]. The compound induces cleaved PARP (an apoptosis marker) in cancer cells without producing detectable cleaved caspase-7 in normal fibroblasts, suggesting a cancer-selective apoptotic mechanism [1]. This profile supports its use as a reference compound for therapeutic window characterization studies and for benchmarking novel molecules with claimed cancer-selectivity.

In Vivo Xenograft Metastasis Studies: Validated Tool Compound for Anti-Metastatic Pharmacology

LDD-1819 has demonstrated in vivo proof-of-concept for anti-metastatic activity in animal tumor xenograft models at doses that did not produce observable toxicity [1]. This validated in vivo efficacy profile, combined with the compound's biochemical characterization (NMR-confirmed structure and purity) and published synthetic protocol, makes LDD-1819 a suitable positive control or reference compound for laboratories initiating metastasis-focused xenograft studies [1][2]. Procurement of LDD-1819 from suppliers offering custom synthesis (typical minimum order: 1 gram) enables cost-effective scaling for in vivo pharmacology programs .

Quote Request

Request a Quote for LDD-1819

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.